3-Amino-3-azabicyclo[3.3.0]octane hydrochloride
Overview
Description
3-Amino-3-azabicyclo[3.3.0]octane hydrochloride is a compound that features prominently in the field of medicinal chemistry due to its structural characteristics, which make it a valuable scaffold for the development of pharmaceutical agents. The azabicyclo[3.3.0]octane ring system is a key structural motif that is found in a variety of biologically active compounds, particularly those targeting the central nervous system, such as potential treatments for Alzheimer's disease .
Synthesis Analysis
The synthesis of related azabicyclic compounds has been reported in the literature. For instance, a single-step synthesis on a gram scale of four pure stereoisomers of the 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid was achieved using (R)-1-phenylethylamine to introduce chirality . This method also allowed for the preparation of a series of N-3-alkyl compounds through a "one-pot" deprotection-alkylation procedure, starting from key compounds . Similarly, the synthesis of aromatic heterocycles with the 1-azabicyclo[3.3.0]octane ring has been described, with compounds such as 3-Amino-5-(1-azabicyclo[3.3.0]octan-5-yl)methyl-1,2,4-oxadiazole showing high selectivity for the M1 muscarinic receptor, which is significant in the context of Alzheimer's disease research .
Molecular Structure Analysis
The molecular structure of azabicyclic compounds has been extensively studied using various spectroscopic techniques. For example, a series of α-hydroxyesters derived from (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid was synthesized and analyzed by IR and NMR spectroscopy . The use of 1H–1H COSY and 1H–13C correlation spectra facilitated the unambiguous assignment of the bicyclic carbon and proton resonances . Additionally, the crystal structure of ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate was determined using X-ray diffraction, providing insight into the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
The azabicyclo[3.3.0]octane core can undergo various chemical reactions, which are essential for the modification and derivatization of the scaffold to enhance its biological activity. The phenylethyl and p-methoxy groups linked to the N-atom in the synthesized stereoisomers can be removed by hydrogenolysis, yielding the corresponding NH-3 derivatives . This step is crucial for further functionalization of the molecule and for the exploration of its pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclic compounds are influenced by their molecular structure. The presence of the azabicyclo[3.3.0]octane ring imparts certain stereochemical and electronic characteristics that can affect the compound's solubility, stability, and reactivity. These properties are important when considering the compound's potential as a pharmaceutical agent, as they will influence its pharmacokinetics and pharmacodynamics. While the specific properties of 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride are not detailed in the provided papers, the methodologies and analyses described can be applied to this compound to determine its characteristics .
Scientific Research Applications
Synthesis and Chemical Applications
- 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride serves as a key intermediate in the synthesis of gliclazide, an antidiabetic drug. Researchers have explored methods to utilize secondary mother liquor from its refining process to synthesize nitroso compounds, enhancing product yield and reducing costs (Dong Hai-chang, 2011).
- The compound is involved in kinetic studies of oxidation reactions. For instance, its oxidation by chloramine has been extensively studied, revealing a complex, multi-step process with potential applications in chemical synthesis (H. Delalu et al., 2006).
Synthesis of Novel Compounds
- Its derivatives have been utilized in the synthesis of novel compounds like optically active 3-azabicyclo[3.3.0]octane-2,6,8-tricarboxylic acid, a process involving Diels-Alder reactions and other complex chemical transformations (Y. Arakawa et al., 2003).
Applications in Medicinal Chemistry and Pharmacology
- Research has shown that 3-amino-3-azabicyclo[3.3.0]octane hydrochloride can be used to synthesize ligands for metal coordination compounds, which have shown potential in antimicrobial activities and as catalysts in oxidation reactions (Selma Bal, 2016).
- Its derivatives have been explored for their potential as cognitive enhancers in the treatment of conditions like schizophrenia, demonstrating significant activity in α7 nicotinic acetylcholine receptor assays (Daniel P. Walker et al., 2008).
Safety And Hazards
3-Amino-3-azabicyclo[3.3.0]octane hydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.ClH/c8-9-4-6-2-1-3-7(6)5-9;/h6-7H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYNXKFLSQEEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40973688 | |
Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-azabicyclo[3.3.0]octane hydrochloride | |
CAS RN |
58108-05-7 | |
Record name | Cyclopenta[c]pyrrol-2(1H)-amine, hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58108-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydrocyclopenta(c)pyrrol-2(1H)-amine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058108057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydrocyclopenta[c]pyrrol-2(1H)-amine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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